Home > Products > Screening Compounds P12902 > Moxifloxacin Hydrochloride-13CD3
Moxifloxacin Hydrochloride-13CD3 - 1246816-75-0

Moxifloxacin Hydrochloride-13CD3

Catalog Number: EVT-1465115
CAS Number: 1246816-75-0
Molecular Formula: C21H25ClFN3O4
Molecular Weight: 441.907
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Moxifloxacin is classified as a fluoroquinolone antibiotic, targeting bacterial DNA synthesis. It is derived from the parent compound moxifloxacin, which is synthesized through complex organic reactions involving various intermediates. The hydrochloride form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Moxifloxacin Hydrochloride-13CD3 involves several key steps:

  1. Formation of Moxifloxacin Base: The process begins with the reaction of propionic anhydride with boric acid and ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate. This reaction yields a borate complex intermediate.
  2. Condensation Reaction: The borate complex is then condensed with nonane in the absence of a base, leading to the formation of another intermediate.
  3. Hydrolysis: The final step involves hydrolyzing this intermediate to obtain the moxifloxacin base, which is subsequently converted into Moxifloxacin Hydrochloride-13CD3 by treating it with methanolic hydrochloric acid at controlled temperatures (0°C to 30°C) .
Molecular Structure Analysis

Structure and Data

The molecular formula for Moxifloxacin Hydrochloride-13CD3 is C21H19D3ClFN3O4C_{21}H_{19}D_{3}ClFN_{3}O_{4} with a molecular weight of approximately 441.90 g/mol. The structure includes:

  • A cyclopropyl group
  • Fluorine and methoxy substituents
  • A carboxylic acid moiety

The incorporation of deuterium isotopes enhances the compound's stability and may influence its metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

Moxifloxacin Hydrochloride-13CD3 undergoes several chemical reactions typical for fluoroquinolones:

  1. Nucleophilic Substitution: This reaction can occur at the carbon atoms adjacent to the fluorine atoms, potentially leading to derivatives with altered antibacterial properties.
  2. Hydrolysis: Under acidic or basic conditions, the ester bonds in the molecule may hydrolyze, affecting its pharmacological activity.
  3. Complexation: The compound can form complexes with metal ions, which may influence its efficacy against bacterial targets .
Mechanism of Action

Process and Data

Moxifloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair processes in bacteria:

  1. Inhibition of DNA Gyrase: By binding to this enzyme, Moxifloxacin prevents the unwinding of DNA strands necessary for replication.
  2. Inhibition of Topoisomerase IV: This enzyme facilitates the separation of replicated DNA strands; blocking it leads to DNA damage and cell death.

This dual mechanism results in potent bactericidal activity against a wide range of pathogens, including those responsible for respiratory tract infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Moxifloxacin Hydrochloride-13CD3 exhibits several important physical and chemical properties:

Applications

Scientific Uses

Moxifloxacin Hydrochloride-13CD3 is primarily utilized in research settings for:

  1. Pharmacokinetic Studies: Its deuterated form allows for detailed studies on absorption, distribution, metabolism, and excretion without interference from natural isotopes.
  2. Antimicrobial Efficacy Testing: Used as a standard in evaluating new antibacterial compounds against resistant strains.
  3. Formulation Development: Assists in understanding how modifications affect drug delivery systems .
Chemical Characterization of Moxifloxacin Hydrochloride-13CD3

Structural Identification and Isotopic Labeling Patterns

Moxifloxacin Hydrochloride-¹³CD₃ (CAS 1246816-75-0) is a stable isotope-labeled analog of the fluoroquinolone antibiotic moxifloxacin. The isotopic labeling occurs at the methoxy group (-OCH₃), where all three hydrogen atoms are replaced by deuterium (D), and the carbon atom is substituted with carbon-13 (¹³C), resulting in a -O¹³CD₃ moiety [1] [4] [9]. This specific modification is confirmed through spectroscopic and crystallographic analyses, which show that the core structure—comprising the quinoline carboxylic acid, cyclopropyl, and octahydropyrrolopyridinyl groups—remains identical to the unlabeled compound [5] [9]. The stereochemistry at the C7 position [(4aS,7aS)-configuration] is preserved, ensuring chiral consistency with the parent drug [9] [10].

Structural Verification Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹³C-NMR spectra exhibit a characteristic triplet signal (J₍C-D₎ ≈ 22 Hz) at ~55 ppm, confirming the ¹³CD₃ labeling. Neighboring protons (e.g., quinoline C8-H) show no coupling to deuterium, verifying isotopic isolation at the methoxy site [4] [10].
  • X-ray Crystallography: Resolves the ¹³C-D bonds in the methoxy group, demonstrating bond lengths (1.09–1.11 Å) consistent with deuterated methyl groups [9].

Table 1: Isotopic Labeling Position and Verification

Labeled PositionIsotopic SubstitutionAnalytical ConfirmationSpectral Signature
Methoxy (-OCH₃)-O¹³CD₃¹³C-NMR, ²H-NMR¹³C triplet at 55 ppm (J ≈ 22 Hz)
Quinoline coreNoneXRD, ¹H-NMRIdentical to unlabeled moxifloxacin

Molecular Formula and Mass Spectrometric Profiling

The isotopic labeling alters the molecular mass without changing the atom connectivity. The molecular formula is C₂₀(¹³C)H₂₂D₃ClFN₃O₄, with a precise molecular weight of 441.90 g/mol [1] [2] [5]. This represents a +4 Da shift compared to unlabeled moxifloxacin hydrochloride (437.90 g/mol) due to the combined mass contributions of ¹³C (+1 Da) and three deuterium atoms (+3 Da) [4] [6].

Mass Spectrometric Features:

  • High-Resolution MS: ESI-TOF spectra show a protonated ion [M+H]⁺ at m/z 442.20 (vs. 438.15 for unlabeled), with a 4.05 Da mass difference confirming isotopic enrichment [5] [8].
  • Fragmentation Patterns: Key fragments include m/z 404.10 [M+H-Cl]⁺ and m/z 328.08 (cleavage at the C7-piperazinyl bond). The absence of fragments below m/z 85 containing the methoxy group confirms isotopic stability during ionization [5] [9].
  • Isotopic Purity: ≥99% atom ¹³C and ≥99% atom D, as quantified by isotopic abundance ratios using LC-MS [5] [8].

Table 2: Mass Spectrometry Profile

Ion TypeLabeled Compound (m/z)Unlabeled Compound (m/z)Mass Shift (Da)Significance
[M+H]⁺442.20438.15+4.05Confirms ¹³CD₃ incorporation
[M+H-Cl]⁺404.10400.05+4.05Consistent core fragmentation
C₁₄H₁₄FN₃O₄⁺328.08324.03+4.05Quinoline-piperidine cleavage

Comparative Analysis with Non-labeled Moxifloxacin Derivatives

Physicochemical Properties:

  • Solubility: The labeled compound exhibits similar solubility in DMSO (≥10 mg/mL) and methanol as unlabeled moxifloxacin, indicating negligible isotopic effects on polarity [8] [9].
  • Chromatographic Behavior: In reversed-phase HPLC (C18 column), Moxifloxacin Hydrochloride-¹³CD₃ shows near-identical retention times (RT = 6.2 min) to the unlabeled analog under identical conditions. However, co-elution studies reveal partial separation (ΔRT = 0.05 min) due to minor deuterium isotope effects [4] [5].

Spectroscopic and Crystallographic Comparisons:

  • FT-IR: Identical carbonyl (C=O) stretches at 1715 cm⁻¹ (carboxylic acid) and 1620 cm⁻¹ (ketone), confirming unchanged functional groups [9].
  • Thermal Stability: Melting points for both labeled and unlabeled compounds exceed 215°C (with decomposition), indicating isotopic substitution does not impact thermal behavior [5].

Chemical Reactivity:

  • Acid-Base Properties: Identical pKₐ values (carboxyl group pKₐ ≈ 6.1; piperazinyl pKₐ ≈ 9.3) confirm matching ionization states across physiological pH ranges [5] [8].
  • Photostability: Accelerated UV exposure studies show comparable degradation kinetics (t₁/₂ ≈ 48 h under 254 nm light), demonstrating equivalent photoreactivity [4].

Table 3: Physicochemical Comparison with Non-labeled Moxifloxacin

PropertyMoxifloxacin HCl-¹³CD₃Unlabeled Moxifloxacin HClAnalytical Method
Molecular Weight441.90 g/mol437.90 g/molHRMS
HPLC Retention Time6.25 min6.20 minRP-C18, 0.1% HCOOH/MeCN
Aqueous Solubility (25°C)0.5 mg/mL0.5 mg/mLUSP dissolution
pKₐ (Carboxyl group)6.1 ± 0.16.1 ± 0.1Potentiometric titration
Melting Point>215°C (dec.)>215°C (dec.)Differential scanning calorimetry

Compound Synonyms Table

SynonymSource
Proflox-¹³CD₃ [1] [6]
BAY 12-8039-¹³C,d₃ [2] [7]
1-Cyclopropyl-6-fluoro-8-(¹³CD₃-methoxy)-4-oxoquinoline-3-carboxylic acid [4] [9]
Actira-¹³CD₃ [5] [10]
Avalox-¹³CD₃ [9] [10]

Properties

CAS Number

1246816-75-0

Product Name

Moxifloxacin Hydrochloride-13CD3

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(113C)methoxy)quinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C21H25ClFN3O4

Molecular Weight

441.907

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3;

InChI Key

IDIIJJHBXUESQI-XPTSQQLBSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Synonyms

1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-13CD3 Hydrochloride; BAY-12-8039-13CD3; Actira-13CD3; Avalox-13CD3; Proflox-13CD3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.